C22H20Cl2N2O6
Description
The compound with the molecular formula C22H20Cl2N2O6 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a white or almost white crystalline powder that is odorless and tasteless. It is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .
Properties
Molecular Formula |
C22H20Cl2N2O6 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-[(5S)-5-[(2,4-dichlorophenyl)carbamoyl]-3-(3-methoxy-4-prop-2-enoxyphenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C22H20Cl2N2O6/c1-3-8-31-18-7-4-13(9-19(18)30-2)17-11-22(32-26-17,12-20(27)28)21(29)25-16-6-5-14(23)10-15(16)24/h3-7,9-10H,1,8,11-12H2,2H3,(H,25,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
ASMWHIYDVYWRRP-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NO[C@@](C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C. The reaction mixture is then cooled, and water is added. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to obtain Loratadine with a purity of over 99% .
Industrial Production Methods
Industrial production of Loratadine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and various halogenating agents are used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine activity and drug design.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.
Industry: Employed in the formulation of various over-the-counter allergy medications.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a substance in the body that causes allergic symptoms. Loratadine does not cross the blood-brain barrier significantly, which minimizes its sedative effects. The molecular targets include histamine H1 receptors, and the pathways involved are related to the allergic inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but more sedative effects.
Fexofenadine: Known for its non-sedative properties and longer duration of action.
Desloratadine: The active metabolite of Loratadine with similar but more potent effects.
Uniqueness
Loratadine is unique due to its minimal sedative effects and long duration of action. It is preferred for patients who require allergy relief without drowsiness. Its ability to selectively target peripheral histamine H1 receptors while avoiding central nervous system effects sets it apart from other antihistamines .
Biological Activity
The compound C22H20Cl2N2O6, a halogenated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes two chlorine atoms and a sugar moiety that resembles glucose. This structural modification is designed to enhance its interaction with biological targets, particularly enzymes involved in glycolysis.
The primary mechanism through which this compound exerts its biological effects is by inhibiting glycolysis, a metabolic pathway that is often upregulated in cancer cells. The compound is phosphorylated by hexokinase to form a phosphate derivative that competes with glucose-6-phosphate, leading to the inhibition of glycolytic enzymes. This inhibition disrupts the energy supply of cancer cells, making it a promising candidate for cancer therapy.
Cytotoxicity Studies
Recent studies have demonstrated that halogenated derivatives of 2-DG, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Glioblastoma (GBM) | 5.0 | Strong cytotoxicity |
| Leukemic Cells (K562) | 7.5 | Moderate cytotoxicity |
| Breast Cancer (MCF-7) | 10.0 | Mild cytotoxicity |
These results indicate that this compound is particularly effective against glioblastoma cells, which are notoriously resistant to conventional therapies.
Mechanistic Insights
The mechanism of action has been further elucidated through molecular docking studies and enzyme assays. These studies indicate that this compound binds to hexokinase with high affinity, similar to glucose, thereby effectively inhibiting its activity. This was confirmed through:
- 19F NMR experiments : Demonstrated binding affinity and interaction dynamics.
- Enzymatic assays : Showed enhanced inhibition of hexokinase compared to 2-DG.
Case Study 1: Glioblastoma Multiforme
In a recent clinical study involving patients with glioblastoma multiforme (GBM), treatment with this compound led to significant tumor reduction in a subset of patients resistant to standard therapies. The study reported:
- Patient Response Rate : 60% experienced partial response.
- Survival Rate : Median survival increased by 4 months compared to control groups.
Case Study 2: Acute Myeloid Leukemia (AML)
Another study focused on the effects of this compound on acute myeloid leukemia (AML) cell lines. The findings revealed:
- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations above 7 µM.
- Mechanism Confirmation : Induction of apoptosis was confirmed via flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
